1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
Overview
Description
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is a multi-phenylated version of cyclopentadiene, often utilized in materials science and organic chemistry research. This compound is known for its rigid structure and conjugated system, making it a subject of interest in the study of electron-rich aromatic systems . Its molecular formula is C29H22, and it has a molecular weight of 370.48 g/mol .
Mechanism of Action
Target of Action
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCP) is a chemical compound used in the fabrication of triple-layer blue-emitting devices . The primary targets of TPCP are the organic layers within these devices, where it interacts to produce blue light emission.
Mode of Action
The mode of action of TPCP involves its interaction with other components in the organic layers of the blue-emitting devices. It is formed as one of the condensation products during the reactions of diphenylacetylene with methylchromium systems . The exact nature of these interactions and the resulting changes at the molecular level are complex and subject to ongoing research.
Result of Action
The result of TPCP’s action in a blue-emitting device is the production of blue light. This is achieved through its specific interactions with other components in the device’s organic layers .
Action Environment
The action, efficacy, and stability of TPCP can be influenced by various environmental factors. For instance, pressure has been found to induce emission enhancement and multicolor behavior in TPCP crystals . Furthermore, the compound is a solid at room temperature with a melting point of 180-182 °C (lit.) , indicating that it can be stable under a wide range of temperatures.
Preparation Methods
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is typically synthesized through the condensation reactions of diphenylacetylene with methylchromium systems . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetraphenylcyclopentadienone.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene has a wide range of applications in scientific research:
Materials Science: The compound is explored for its potential to form polymers with unique optical and electronic properties.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be investigated for potential therapeutic uses.
Industry: It is employed in the fabrication of blue-emitting devices and other electronic materials.
Comparison with Similar Compounds
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene can be compared with other similar compounds such as:
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound has methyl groups instead of phenyl groups, leading to different reactivity and applications.
Tetraphenylcyclopentadienone: An oxidized form of this compound, used in different contexts.
1,2,3,4,5-Pentamethylcyclopentadiene: Another variant with additional methyl groups, affecting its chemical properties.
This compound stands out due to its unique combination of phenyl groups, which provide steric bulk and influence its electronic properties, making it particularly useful in the study of steric effects and electron-rich systems .
Properties
IUPAC Name |
(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLYAWYOTYWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165955 | |
Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15570-45-3, 197711-16-3 | |
Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15570-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72113 | |
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Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |
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Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the products of the ozonolysis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene?
A1: The ozonolysis of this compound yields two major products: 1,3,4,5-Tetraphenyl-2,6,7-trioxabicyclo(3.2.1)oct-3-ene and tetraphenyl-1,2,3,5 trioxa-6,7,8bicyclo [3.2.1] octene-2. The former arises from a [3+4] cycloaddition of a carbonyl oxide intermediate with the α,β-unsaturated carbonyl group of the starting material, representing the first documented example of this type of reaction. [, ]
Q2: How does the presence of phenyl substituents affect the excited-state behavior of this compound?
A2: Research using various spectroscopic techniques, including transient absorption spectroscopy, revealed that phenyl ring rotation is not a significant factor in the excited-state dynamics of this compound and its analogs. [] This suggests that the excited-state behavior is primarily governed by processes within the conjugated butadiene core.
Q3: Can this compound be used in the synthesis of polycyclic aromatic hydrocarbons?
A3: Yes, this compound can act as a ligand in a rhodium-catalyzed decarboxylative coupling reaction. When benzoic acids are reacted with alkynes in the presence of [RhCl(cod)]2 and this compound, highly substituted naphthalene derivatives are formed. [] This methodology can be extended to the synthesis of anthracene and benzo[c]thiophene frameworks by using the corresponding naphthoic and thiophene-2-carboxylic acids.
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